molecular formula C7H9NOS B12827699 1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one

1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one

Cat. No.: B12827699
M. Wt: 155.22 g/mol
InChI Key: DMSXTUSKSLTKCY-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dimethylisothiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-(3,5-Dimethylisoxazol-4-yl)ethan-1-one: Similar structure but contains an oxygen atom instead of sulfur.

    1-(3,5-Dimethylpyrazol-4-yl)ethan-1-one: Contains a pyrazole ring instead of an isothiazole ring.

    1-(3,5-Dimethylthiazol-4-yl)ethan-1-one: Similar structure but lacks the nitrogen atom in the ring

These comparisons highlight the unique properties of this compound, particularly its sulfur-containing heterocyclic ring, which can impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(3,5-dimethyl-1,2-thiazol-4-yl)ethanone

InChI

InChI=1S/C7H9NOS/c1-4-7(5(2)9)6(3)10-8-4/h1-3H3

InChI Key

DMSXTUSKSLTKCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NS1)C)C(=O)C

Origin of Product

United States

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